

# A Technical Guide to the Physical Properties of Sulfathiazole-d4

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## Compound of Interest

Compound Name: Sulfathiazole-d4

Cat. No.: B561765

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This guide provides a comprehensive overview of the core physical and chemical properties of **Sulfathiazole-d4**, a deuterated analog of the sulfonamide antibiotic, Sulfathiazole. This isotopically labeled compound is a critical tool in various research and analytical applications, particularly in pharmacokinetic and metabolic studies.

## Core Physical and Chemical Properties

**Sulfathiazole-d4** is distinguished by the substitution of four hydrogen atoms with deuterium on the phenyl ring. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of Sulfathiazole in biological matrices.<sup>[1][2]</sup>

Property	Value
CAS Number	1020719-89-4[1][3][4]
Molecular Formula	C <sub>9</sub> H <sub>5</sub> D <sub>4</sub> N <sub>3</sub> O <sub>2</sub> S <sub>2</sub> [1][3][4]
Molecular Weight	259.34 g/mol [1][2][3][4]
Appearance	Off-White to Pale Yellow Solid[3][5]
Melting Point	172-174°C[3][5][6], 195-197°C (decomposes)[2]
Boiling Point	479.5 ± 47.0 °C at 760 mmHg[2]
Density	1.6 ± 0.1 g/cm <sup>3</sup> [2]
Solubility	Soluble in DMSO and Methanol (with heating)[2] [3][5][6]
Storage Temperature	-20°C Freezer[3][5][6]

## Experimental Protocols and Applications

**Sulfathiazole-d4** is primarily utilized as an internal standard in analytical methodologies to ensure the accuracy and reproducibility of quantifying Sulfathiazole in complex samples.[2] Its applications span pharmacokinetic studies, metabolite identification, and environmental monitoring.[2]

### Pharmacokinetic Analysis using LC-MS/MS

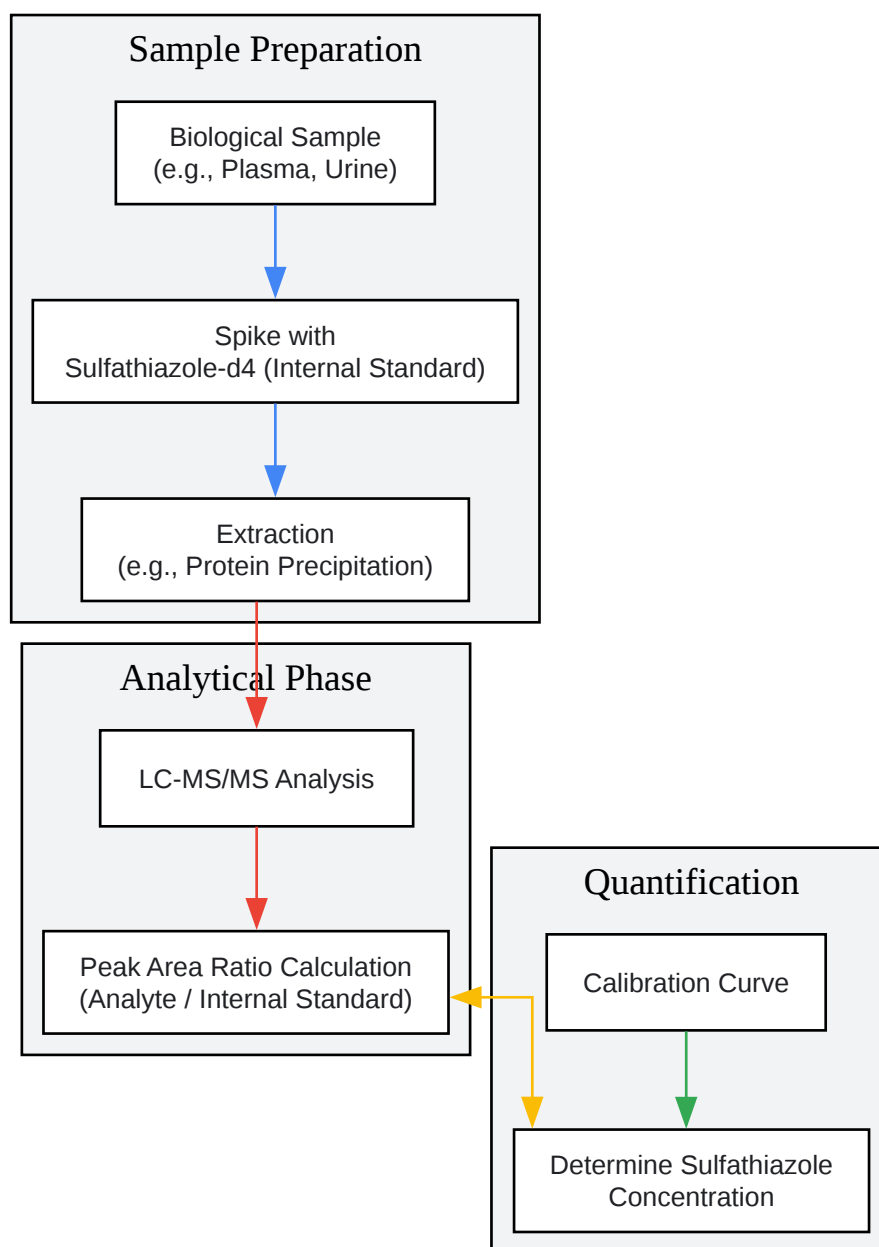
A common application of **Sulfathiazole-d4** is in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of Sulfathiazole.

Methodology:

- **Sample Preparation:** Biological samples (e.g., plasma, urine, tissue homogenates) are collected from subjects administered with non-labeled Sulfathiazole.
- **Internal Standard Spiking:** A known concentration of **Sulfathiazole-d4** is added to each sample. This serves as the internal standard to correct for variations during sample processing and analysis.

- **Extraction:** The analyte (Sulfathiazole) and the internal standard (**Sulfathiazole-d4**) are extracted from the biological matrix, typically using protein precipitation or liquid-liquid extraction.
- **LC-MS/MS Analysis:** The extracted samples are injected into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. The liquid chromatography separates Sulfathiazole and **Sulfathiazole-d4** from other components in the sample. The tandem mass spectrometry detects and quantifies both the analyte and the internal standard based on their unique mass-to-charge ratios.
- **Quantification:** The concentration of Sulfathiazole in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

## Workflow for Sulfathiazole Quantification using Sulfathiazole-d4



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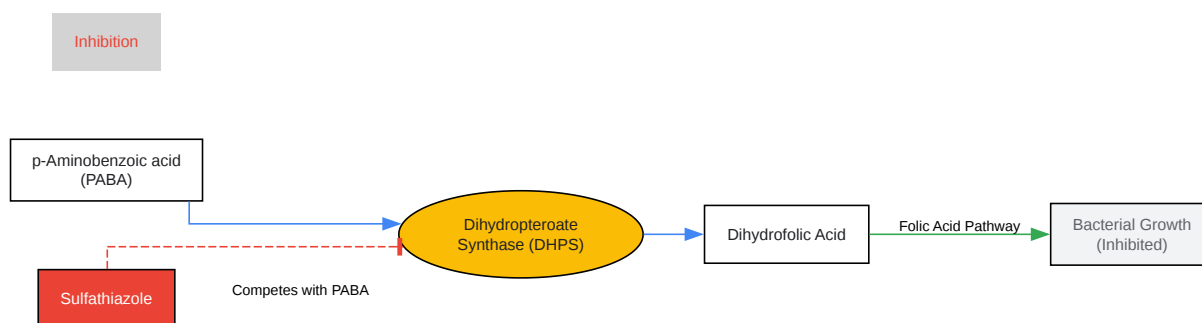
Caption: Workflow for quantifying Sulfathiazole using **Sulfathiazole-d4** as an internal standard.

## Mechanism of Action of Sulfathiazole

While this guide focuses on the physical properties of the deuterated form, it is important to note the biological mechanism of the parent compound, Sulfathiazole. It acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is essential

for the synthesis of folic acid, a vital component for bacterial growth and replication. By blocking this pathway, Sulfathiazole exhibits a bacteriostatic effect.

## Signaling Pathway of Sulfathiazole Inhibition



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Caption: Sulfathiazole's competitive inhibition of dihydropteroate synthase in the folic acid pathway.

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